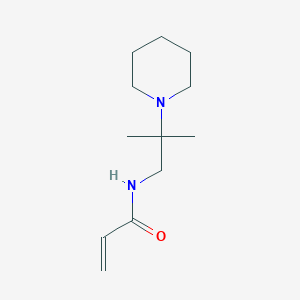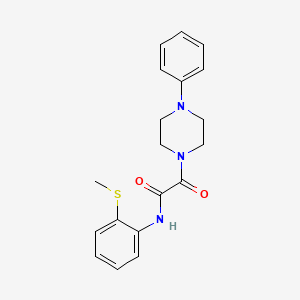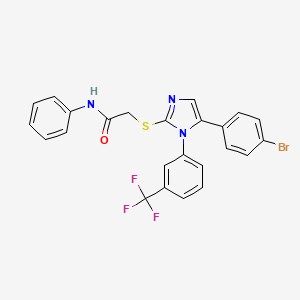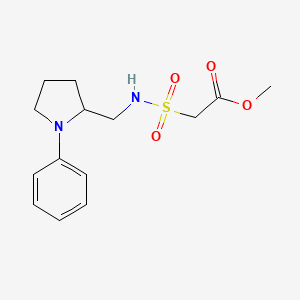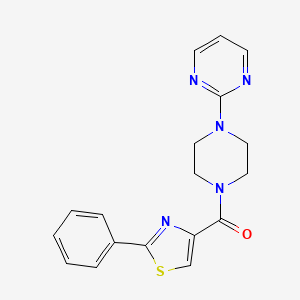![molecular formula C18H12FN5O2S B2702513 1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine CAS No. 872860-10-1](/img/structure/B2702513.png)
1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential therapeutic applications and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Corroboration
Pyrazolo[3,4-d]pyrimidines, such as the one , are actively studied in novel drug discovery. Their synthesis involves various processes, such as Vilsmeier-Haack reaction, and yields compounds with potential biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies have shown some pyrazolo[3,4-d]pyrimidines to have significant anti-inflammatory properties, indicating potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Functional Fluorophores Development
Pyrazolo[3,4-d]pyrimidines have been used as intermediates in the synthesis of functional fluorophores. These compounds, particularly when substituted with various donor or acceptor groups, exhibit significant fluorescence intensity and quantum yields. This makes them suitable for applications such as fluorescent probes in biological and environmental contexts (Castillo et al., 2018).
Antimicrobial Applications
Novel series of pyrazolo[3,4-d]pyrimidines have shown promise in antimicrobial activity. Certain derivatives exceed the activity of reference drugs against various bacteria and fungi. This suggests their potential as effective antimicrobial agents (Alsaedi et al., 2019).
Cytotoxicity and Antioxidant Activities
Some pyrazolo[3,4-d]pyrimidines derivatives have demonstrated cytotoxic activity against various cancer cell lines and notable antioxidant potentials. These findings suggest their potential in cancer therapy and as antioxidants (Şener et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of pyrazolo[3,4-d]pyrimidines provides insight into their molecular configuration, which is crucial for understanding their interactions in various applications, such as in material science and drug development (El Fal et al., 2014).
Tumor Imaging with Positron Emission Tomography
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their efficacy in tumor imaging using PET. Modifications in these compounds, such as introducing polar groups, have been shown to affect their uptake in tumor cells, highlighting their potential in diagnostic imaging (Xu et al., 2012).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-13-4-6-14(7-5-13)23-17-16(9-22-23)18(21-11-20-17)27-10-12-2-1-3-15(8-12)24(25)26/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRRBJGTOEDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


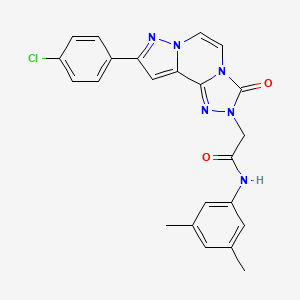
![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)
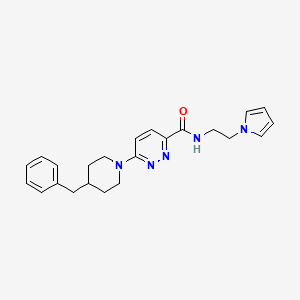
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
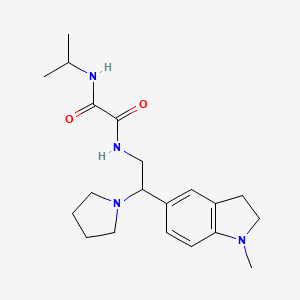
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)
![N-(2-phenylethyl)-1-[4-(propionylamino)benzoyl]piperidine-4-carboxamide](/img/structure/B2702444.png)
